molecular formula C20H24N2O B250593 1-(Diphenylacetyl)-4-ethylpiperazine

1-(Diphenylacetyl)-4-ethylpiperazine

Cat. No. B250593
M. Wt: 308.4 g/mol
InChI Key: XNNABTRMDHBRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diphenylacetyl)-4-ethylpiperazine, also known as DPAEP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPAEP is a piperazine derivative that has been synthesized using various methods, and it has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

1-(Diphenylacetyl)-4-ethylpiperazine has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been shown to have a potential therapeutic effect on neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(Diphenylacetyl)-4-ethylpiperazine has also been used as a tool to study the effects of dopamine and serotonin on the brain.

Mechanism of Action

The mechanism of action of 1-(Diphenylacetyl)-4-ethylpiperazine is not fully understood, but it is believed to act as a dopamine and serotonin receptor agonist. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-ethylpiperazine has been shown to have various biochemical and physiological effects, including increasing dopamine and serotonin release, enhancing cognitive function, and reducing oxidative stress. It has also been shown to have a potential neuroprotective effect by reducing neuroinflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Diphenylacetyl)-4-ethylpiperazine in lab experiments is its ability to selectively target dopamine and serotonin receptors. This allows researchers to study the effects of these neurotransmitters on the brain without the interference of other receptors. However, one of the limitations of using 1-(Diphenylacetyl)-4-ethylpiperazine is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-(Diphenylacetyl)-4-ethylpiperazine. One area of research is the development of more selective 1-(Diphenylacetyl)-4-ethylpiperazine derivatives that target specific dopamine and serotonin receptors. Another area of research is the investigation of the potential therapeutic effects of 1-(Diphenylacetyl)-4-ethylpiperazine on other neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-(Diphenylacetyl)-4-ethylpiperazine and its potential toxicity at high doses.
Conclusion:
In conclusion, 1-(Diphenylacetyl)-4-ethylpiperazine is a chemical compound that has potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and toxicology. It has been shown to have various biochemical and physiological effects, including increasing dopamine and serotonin release, enhancing cognitive function, and reducing oxidative stress. While there are limitations to using 1-(Diphenylacetyl)-4-ethylpiperazine in lab experiments, its potential therapeutic effects and future research directions make it a promising compound for further investigation.

Synthesis Methods

There are several methods for synthesizing 1-(Diphenylacetyl)-4-ethylpiperazine, but the most common method involves the reaction of diphenylacetic acid with ethyl piperazine in the presence of a dehydrating agent such as thionyl chloride. The reaction produces 1-(Diphenylacetyl)-4-ethylpiperazine as a white crystalline solid with a melting point of 115-116°C.

properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2,2-diphenylethanone

InChI

InChI=1S/C20H24N2O/c1-2-21-13-15-22(16-14-21)20(23)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3

InChI Key

XNNABTRMDHBRQZ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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